![molecular formula C19H16F3N3O2S B2614819 Benzo[d]thiazol-6-yl(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone CAS No. 1421451-31-1](/img/structure/B2614819.png)
Benzo[d]thiazol-6-yl(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Benzo[d]thiazol-6-yl(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone” is a compound that belongs to the benzothiazole class . Benzothiazoles are heterocyclic compounds with a wide range of biological activities . They have been found to have anti-tubercular properties and show better inhibition potency against M. tuberculosis compared to standard reference drugs .
Synthesis Analysis
The synthesis of benzothiazole derivatives, including this compound, can be achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is characterized by a benzene ring fused with a thiazole ring . The thiazole ring is a five-membered heterocyclic ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .Chemical Reactions Analysis
Benzothiazole derivatives, including this compound, can undergo various chemical reactions due to the presence of reactive sites in their molecular structure . The specific reactions that this compound can undergo would depend on the conditions and reagents used.Wissenschaftliche Forschungsanwendungen
Therapeutic Potential
The compound has been associated with therapeutic potential in various studies . It’s been found that derivatives of this compound show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Antitumor Activity
The compound has shown potential in antitumor activity. For instance, Yurttas et al. developed a derivative of the compound and evaluated its antitumor potential against two different cancer cell lines .
Biological Activities
Thiazoles, which are part of the compound’s structure, are found in many potent biologically active compounds . These include antimicrobial drugs, antiretroviral drugs, antifungal drugs, and antineoplastic drugs .
Anti-Inflammatory and Analgesic Activity
The presence of a thiazolidinone ring in the compound has been associated with greater anti-inflammatory and analgesic activity .
Molecular Mechanistic Studies
Molecular mechanistic studies suggest that treatment of MGC-803 cells with a derivative of the compound induces S phase arrest, up-regulates the pro-apoptotic protein, down-regulates the anti-apoptotic protein, activates caspase-3, and subsequently induces mitochondrial dysfunction so as to induce cell apoptosis .
Synthesis of New Derivatives
The compound has been used in the synthesis of new benzothiazole based anti-cancer agents . Shaikh and co-workers synthesized some acetamide linked benzothiazole derivatives through various intermediates .
Zukünftige Richtungen
Benzothiazole derivatives, including this compound, have shown promising anti-tubercular activity . Future research could focus on optimizing the synthesis of these compounds, studying their mechanism of action in more detail, and evaluating their safety and efficacy in preclinical and clinical studies. This could potentially lead to the development of new anti-tubercular drugs .
Eigenschaften
IUPAC Name |
1,3-benzothiazol-6-yl-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O2S/c20-19(21,22)13-2-4-17(23-10-13)27-14-5-7-25(8-6-14)18(26)12-1-3-15-16(9-12)28-11-24-15/h1-4,9-11,14H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVTZYMODHQOOTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=C2)C(F)(F)F)C(=O)C3=CC4=C(C=C3)N=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[d]thiazol-6-yl(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-benzoyl-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2614740.png)


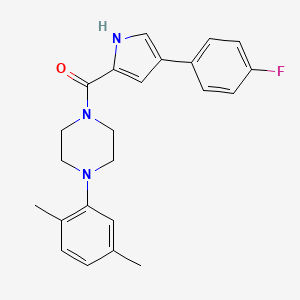
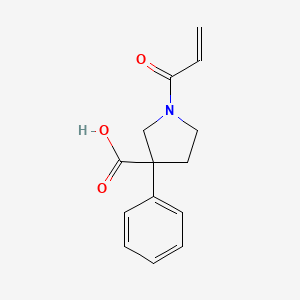
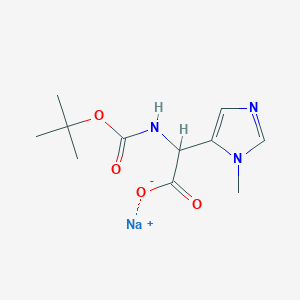
![N-(2H-1,3-benzodioxol-5-yl)-N'-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}ethanediamide](/img/structure/B2614750.png)
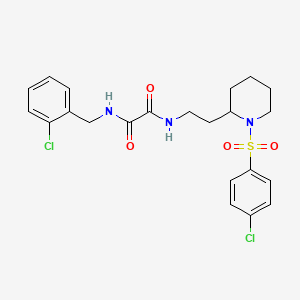
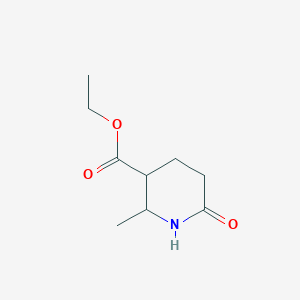
![2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1-(4-fluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2614754.png)
![2-cyano-3-[4-(difluoromethoxy)phenyl]-N-(2-ethylhexyl)prop-2-enamide](/img/structure/B2614756.png)
